molecular formula C10H16ClN3 B3087518 1-Pyridin-2-ylmethyl-piperazine hydrochloride CAS No. 1174310-77-0

1-Pyridin-2-ylmethyl-piperazine hydrochloride

Cat. No. B3087518
CAS RN: 1174310-77-0
M. Wt: 213.71 g/mol
InChI Key: UJVJPFLFHOIGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-ylmethyl-piperazine is a useful intermediate for the preparation of benzylpiperazine and other piperidine derivatives used as antipsychotic agents and in the treatment of skin-related diseases . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Pyridin-2-ylmethyl-piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of 1-Pyridin-2-ylmethyl-piperazine is C10H15N3 . Its molecular weight is 177.25 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Pyridin-2-ylmethyl-piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Synthesis and Medicinal Potential

The research on arylpiperazine derivatives, including 1-pyridin-2-ylmethyl-piperazine, has shown significant contributions to the medicinal field, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to the formation of 1-aryl-piperazines, which play a crucial role in serotonin receptor-related effects, among other neurotransmitter receptors. The versatility of these metabolites opens avenues for exploring their potential in various pharmacological actions (S. Caccia, 2007).

Role in DPP IV Inhibition

In the context of diabetes treatment, 1-pyridin-2-ylmethyl-piperazine derivatives have been explored for their inhibitory action on Dipeptidyl Peptidase IV (DPP IV), marking them as potential antidiabetic drugs. This suggests the applicability of such compounds in managing type 2 diabetes mellitus by preventing the degradation of incretin molecules, which are crucial for insulin secretion (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Piperazine Derivatives in Drug Development

The exploration of piperazine derivatives for therapeutic use highlights the compound's significant potential in drug discovery. With a broad spectrum of therapeutic uses ranging from antipsychotic to anticancer, these derivatives demonstrate the flexibility and efficacy of the piperazine moiety in medicinal chemistry. Modifications to the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the importance of piperazine derivatives in rational drug design (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Anti-Mycobacterial Applications

Recent studies have identified piperazine derivatives as potent agents against Mycobacterium tuberculosis, with some showing activity against multidrug-resistant and extremely drug-resistant strains. This positions 1-pyridin-2-ylmethyl-piperazine and its analogues as key candidates for developing safer, selective, and cost-effective anti-mycobacterial agents, reflecting a significant stride in tuberculosis treatment research (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Mechanism of Action

While the specific mechanism of action for 1-Pyridin-2-ylmethyl-piperazine is not mentioned in the search results, it’s worth noting that some piperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

While specific future directions for 1-Pyridin-2-ylmethyl-piperazine hydrochloride are not mentioned in the search results, it’s worth noting that piperazine derivatives are widely used in the development of new drugs and treatments . Therefore, the study and application of 1-Pyridin-2-ylmethyl-piperazine hydrochloride could potentially contribute to these areas.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;/h1-4,11H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVJPFLFHOIGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Pyridin-2-ylmethyl-piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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